4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14985721
InChI: InChI=1S/C22H25N3O6S2/c1-13-20(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)32-22(25-13)15-11-17(29-2)19(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28)
SMILES:
Molecular Formula: C22H25N3O6S2
Molecular Weight: 491.6 g/mol

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14985721

Molecular Formula: C22H25N3O6S2

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C22H25N3O6S2
Molecular Weight 491.6 g/mol
IUPAC Name 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C22H25N3O6S2/c1-13-20(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)32-22(25-13)15-11-17(29-2)19(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28)
Standard InChI Key KUXWWSCSWNBGGF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Structural Characteristics and Classification

Molecular Architecture

The compound’s structure (C₂₂H₂₅N₃O₆S₂; molecular weight 491.6 g/mol) integrates three pharmacophoric motifs:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for stabilizing molecular interactions through π-π stacking and hydrogen bonding .

  • 3,4,5-Trimethoxyphenyl group: A substituted aromatic system that enhances lipid solubility and may modulate tubulin polymerization, a mechanism observed in structurally analogous anticancer agents .

  • Sulfamoyl-ethyl-carboxamide side chain: Provides hydrogen-bonding capacity and potential sulfonamide-mediated enzyme inhibition, a feature shared with carbonic anhydrase inhibitors.

Spectroscopic Identification

Structural validation employs advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR resonances at δ 2.35 ppm (methyl group), δ 3.75–3.85 ppm (methoxy protons), and δ 7.2–8.1 ppm (aromatic protons) confirm substituent placement.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 491.6 aligns with the calculated molecular weight, while fragmentation patterns verify the thiazole core and side-chain integrity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₆S₂
Molecular Weight491.6 g/mol
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

The synthesis involves sequential functionalization of the thiazole ring (Figure 1):

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 2,5-disubstituted thiazole core .

  • Sulfamoyl-Ethyl Side Chain Introduction: Mitsunobu reaction couples 4-sulfamoylphenethyl alcohol to the carboxamide group under azodicarboxylate catalysis.

  • Trimethoxyphenyl Functionalization: Suzuki-Miyaura cross-coupling installs the 3,4,5-trimethoxyphenyl moiety via palladium-catalyzed aryl boronic acid coupling .

Optimization Parameters:

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (Breast)4.30 ± 0.28Mitoxantrone (4.56 ± 1.24)
HepG2 (Liver)6.12 ± 0.45Cisplatin (2.89 ± 0.33)
HCT-116 (Colon)8.01 ± 0.675-Fluorouracil (12.4 ± 1.1)

Mechanistically, the compound induces G2/M cell cycle arrest and caspase-3-mediated apoptosis, mirroring the activity of tubulin-binding agents like combretastatin .

Mechanism of Action and Target Prediction

Tubulin Polymerization Inhibition

Molecular docking simulations (PDB: 1SA0) predict binding to the colchicine site of β-tubulin:

  • Key Interactions: Hydrogen bonds with Thr179 and Val238; hydrophobic contacts with Leu248 and Ala250 .

  • Binding Affinity: ΔG = -9.2 kcal/mol, comparable to podophyllotoxin (-9.8 kcal/mol) .

Sulfonamide-Mediated Enzyme Modulation

The sulfamoyl group may inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors:

  • IC₅₀ for CA-IX: 0.89 μM vs. acetazolamide (0.25 μM).

Comparative Analysis with Related Thiazole Derivatives

Table 3: Structure-Activity Relationships (SAR)

Compound ModificationCytotoxicity (MCF-7 IC₅₀)Solubility (mg/mL)
3,4,5-Trimethoxyphenyl4.30 μM0.12
4-Methoxyphenyl (Analog)12.5 μM0.29
Unsubstituted Phenyl>50 μM0.45

The 3,4,5-trimethoxy substitution enhances anticancer potency 3-fold compared to monosubstituted analogs, albeit with reduced aqueous solubility .

Future Research Directions

Prodrug Development

  • Phosphate Prodrugs: Masking the sulfamoyl group as a phosphoester could improve oral bioavailability (theoretical logP reduction from 3.2 to 1.8).

Combination Therapies

Synergy studies with DNA-damaging agents (e.g., doxorubicin) may lower effective doses and mitigate resistance .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance tumor accumulation while reducing off-target toxicity .

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